molecular formula C17H18N2O3 B14613164 Ethyl anilino(benzamido)acetate CAS No. 60676-50-8

Ethyl anilino(benzamido)acetate

Katalognummer: B14613164
CAS-Nummer: 60676-50-8
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: SIBQPGVLHSTJKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl anilino(benzamido)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavorings. This compound is characterized by the presence of an ethyl group, an anilino group, and a benzamido group attached to an acetate backbone. It is a versatile compound with various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl anilino(benzamido)acetate typically involves the reaction of ethyl acetate with aniline and benzoyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Ethyl acetate+Aniline+Benzoyl chlorideEthyl anilino(benzamido)acetate+HCl\text{Ethyl acetate} + \text{Aniline} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Ethyl acetate+Aniline+Benzoyl chloride→Ethyl anilino(benzamido)acetate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl anilino(benzamido)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.

    Substitution: The anilino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as halides, in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Amine.

    Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl anilino(benzamido)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl anilino(benzamido)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ethyl anilino(benzamido)acetate can be compared with other similar compounds, such as:

    Ethyl acetate: A simple ester used as a solvent.

    Benzamide: A compound with a benzamido group, used in various pharmaceutical applications.

    Aniline: An aromatic amine used in the production of dyes and other chemicals.

Uniqueness

What sets this compound apart is its combination of functional groups, which imparts unique chemical and biological properties

Conclusion

This compound is a versatile compound with significant potential in scientific research and industry. Its unique combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

60676-50-8

Molekularformel

C17H18N2O3

Molekulargewicht

298.34 g/mol

IUPAC-Name

ethyl 2-anilino-2-benzamidoacetate

InChI

InChI=1S/C17H18N2O3/c1-2-22-17(21)15(18-14-11-7-4-8-12-14)19-16(20)13-9-5-3-6-10-13/h3-12,15,18H,2H2,1H3,(H,19,20)

InChI-Schlüssel

SIBQPGVLHSTJKI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.